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An In-Depth Technical Guide to GSK2850163: An IRE1α Kinase Inhibitor

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Compound of Interest

Compound Name: GSK2850163 (S enantiomer)

Cat. No.: B1150388

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Introduction

GSK2850163 is a potent and selective small molecule inhibitor of Inositol-Requiring Enzyme 1α (IRE1 α), a key transducer of the Unfolded Protein Response (UPR). The UPR is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1 α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Its activation is a central event in one of the three major branches of the UPR.

This technical guide provides a comprehensive overview of GSK2850163, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study. It also introduces the S-enantiomer of GSK2850163, which serves as an invaluable tool for researchers as an inactive control.

GSK2850163 and its S-enantiomer: Core Information

GSK2850163 is a chiral molecule, and its biological activity is specific to one enantiomer. The S-enantiomer is reported to be inactive and is an essential negative control for in vitro and in vivo studies to ensure that the observed effects are specifically due to the inhibition of IRE1 α by the active compound.[1]



| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | SMILES |
|------------------------------|--------------|----------------------|----------------------------------|---|
| GSK2850163 (S enantiomer) | 2309519-81-9 | C24H29Cl2N3O | 446.41 | O=C(NCC1=CC =C(C=C1)C)N2C CC[C@@]3(CC N(C3)CC4=CC= C(C(Cl)=C4)Cl)C 2 |

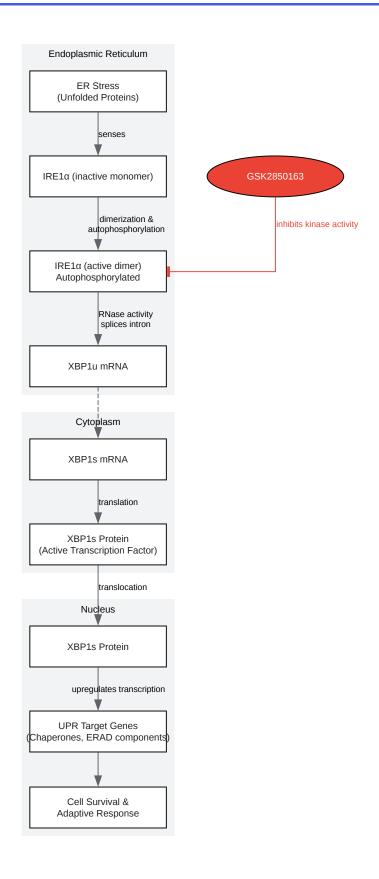
Mechanism of Action: Inhibition of the IRE1 α Signaling Pathway

Under ER stress, IRE1 α dimerizes and autophosphorylates, which activates its RNase domain. The activated RNase then catalyzes the unconventional splicing of a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to resolve the ER stress.

GSK2850163 is a novel inhibitor that targets the kinase activity of IRE1α.[2] By inhibiting the kinase function, GSK2850163 prevents the subsequent activation of the RNase domain, thereby blocking the splicing of XBP1 mRNA.[2] This leads to a reduction in the levels of XBP1s and the downstream adaptive UPR signaling.

Signaling Pathway Diagram





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Figure 1. The IRE1 α signaling pathway and the point of inhibition by GSK2850163.



Quantitative Data

GSK2850163 has been shown to be a potent inhibitor of both the kinase and RNase activities of IRE1α. The following table summarizes the reported inhibitory concentrations (IC50) for the active enantiomer. The S-enantiomer is reported as inactive, though specific IC50 values from direct comparative studies are not widely published.[1]

| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) |
|------------------------------|--------|---------------------------|--------------------------|
| GSK2850163 | IRE1α | 20 nM | 200 nM |
| GSK2850163 (S enantiomer) | IRE1α | Inactive | Inactive |

Table 1: Inhibitory activity of GSK2850163 and its S-enantiomer against IRE1a.

Experimental Protocols Protocol 1: Western Blot for Phospho-IRE1α (Ser724)

This protocol is for the detection of the activated, phosphorylated form of IRE1a.

- 1. Sample Preparation: a. Culture cells to the desired confluency and treat with compounds (e.g., GSK2850163, S-enantiomer control, and an ER stress inducer like tunicamycin or thapsigargin) for the appropriate time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.
- 2. SDS-PAGE and Transfer: a. Denature 20-40 μg of protein lysate by boiling in SDS-PAGE sample buffer. b. Resolve the proteins on an 8-12% SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane.
- 3. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-IRE1 α (Ser724) overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.



4. Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. For a loading control, the membrane can be stripped and re-probed with an antibody for total IRE1 α or a housekeeping protein like β -actin.

Protocol 2: RT-PCR for XBP1 Splicing

This assay directly measures the endoribonuclease activity of IRE1 α by detecting the spliced and unspliced forms of XBP1 mRNA.

- 1. Cell Treatment and RNA Extraction: a. Treat cells with an ER stress inducer (e.g., tunicamycin) in the presence or absence of GSK2850163 or its S-enantiomer. b. Harvest cells and extract total RNA using a commercial kit.
- 2. cDNA Synthesis: a. Synthesize cDNA from 1 μ g of total RNA using a reverse transcription kit with oligo(dT) or random primers.
- 3. PCR Amplification: a. Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. b. Use a thermal cycler with an appropriate program (e.g., 95°C for 5 min; 30-35 cycles of 95°C for 30s, 60°C for 30s, 72°C for 30s; final extension at 72°C for 5 min).
- 4. Gel Electrophoresis: a. Resolve the PCR products on a 3% agarose gel. b. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band. c. Effective inhibition by GSK2850163 will result in a decrease in the intensity of the XBP1s band compared to the control treated only with the ER stress inducer.

Protocol 3: In Vivo Xenograft Model (General Protocol)

While specific in vivo protocols for GSK2850163 are not readily available in the public domain, a general protocol for a xenograft model to test an IRE1 α inhibitor would be as follows. Studies have shown that IRE1 α inhibitors can reduce tumor burden in mouse models.[3]

1. Cell Culture and Implantation: a. Culture a relevant cancer cell line (e.g., multiple myeloma) under standard conditions. b. Harvest and resuspend cells in a suitable medium (e.g., PBS or media mixed with Matrigel). c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).



- 2. Tumor Growth and Treatment: a. Monitor tumor growth regularly using calipers. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, GSK2850163, S-enantiomer control). c. Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
- 3. Efficacy and Pharmacodynamic Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. Tumor weight can be measured as a primary efficacy endpoint. d. Tumor tissue can be collected for pharmacodynamic analysis, such as Western blot for p-IRE1 α or RT-PCR for XBP1 splicing, to confirm target engagement in vivo.

Conclusion

GSK2850163 is a valuable research tool for investigating the role of the IRE1 α branch of the Unfolded Protein Response in health and disease. Its potency and selectivity, coupled with the availability of its inactive S-enantiomer as a negative control, make it an ideal probe for cellular and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the effects of GSK2850163 and further elucidate the therapeutic potential of targeting the IRE1 α pathway in various pathological conditions, including cancer.

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